molecular formula C19H18F3NO4 B4194894 5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4194894
M. Wt: 381.3 g/mol
InChI Key: ATAPWCYLNWSRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one is an organic compound with the molecular formula C19H18F3NO4 This compound is characterized by the presence of three methoxy groups and a trifluoromethylphenyl group attached to a quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(trifluoromethyl)benzaldehyde with 5,6,7-trimethoxy-2-aminobenzophenone under acidic conditions to form the quinolinone core. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, followed by cyclization and reduction steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone
  • 5,6,7-trimethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone

Uniqueness

The unique combination of methoxy and trifluoromethyl groups in 5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-25-14-9-13-16(18(27-3)17(14)26-2)11(8-15(24)23-13)10-6-4-5-7-12(10)19(20,21)22/h4-7,9,11H,8H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAPWCYLNWSRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.